molecular formula C21H42Cl3N3O4 B13758234 4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate CAS No. 23462-21-7

4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate

Cat. No.: B13758234
CAS No.: 23462-21-7
M. Wt: 506.9 g/mol
InChI Key: DQHBTODEMXBEPG-UHFFFAOYSA-N
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Description

The compound 4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium; trichloride; trihydrate (hereafter referred to as Compound A) is a bicyclic ammonium salt with a benzyl-substituted diazabicyclo[3.3.1]nonane core, a morpholinium substituent, and trichloride counterions. It is primarily used as a secondary intermediate in chemical synthesis . This article provides a systematic comparison of Compound A with structurally related bicyclic compounds, focusing on structural motifs, physicochemical properties, bioactivity, and applications.

Properties

CAS No.

23462-21-7

Molecular Formula

C21H42Cl3N3O4

Molecular Weight

506.9 g/mol

IUPAC Name

4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate

InChI

InChI=1S/C21H33N3O.3ClH.3H2O/c1-18(23-10-12-25-13-11-23)14-24-20-8-5-9-21(24)17-22(16-20)15-19-6-3-2-4-7-19;;;;;;/h2-4,6-7,18,20-21H,5,8-17H2,1H3;3*1H;3*1H2

InChI Key

DQHBTODEMXBEPG-UHFFFAOYSA-N

Canonical SMILES

CC(C[NH+]1C2CCCC1C[NH+](C2)CC3=CC=CC=C3)[NH+]4CCOCC4.O.O.O.[Cl-].[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate involves multiple steps. The starting materials typically include 3,9-diazabicyclo[3.3.1]nonane and benzyl chloride. The reaction proceeds through a series of nucleophilic substitutions and quaternization reactions. The final product is obtained by crystallization from an aqueous solution containing hydrochloric acid, which provides the trichloride and trihydrate forms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The benzyl group plays a crucial role in binding to the target sites, while the morpholin-4-ium moiety enhances solubility and stability .

Comparison with Similar Compounds

Core Framework and Substituents

Compound A shares the 3,9-diazabicyclo[3.3.1]nonane core with several analogs, but its substituents distinguish its chemical behavior:

Compound Core Structure Substituents Counterions/Hydration CAS Number
Compound A 3,9-diazabicyclo[3.3.1]nonane 3-benzyl, propan-2-yl-linked morpholin-4-ium 3 Cl⁻, 3 H₂O 23462-18-2
Compound B 3,9-diazabicyclo[3.3.1]nonane 3-benzyl, 2-piperidinopropyl 3 Cl⁻, hydrate N/A
Compound C 3,9-diazabicyclo[3.3.1]nonane 3-[3-(4-methylmorpholinium)propyl], 9,9-dimethyl 2 I⁻ 102585-72-8
  • Key Differences: Compound A’s morpholinium group (vs. piperidine in Compound B) enhances polarity and hydrogen-bonding capacity . The trihydrate in Compound A improves solubility compared to non-hydrated analogs . Compound C’s diiodide counterion may confer higher molecular weight and distinct crystallinity .

Physicochemical Properties

Solubility and Stability

  • Compound A : White to yellow crystalline powder, 97% purity, stable at room temperature when sealed .
  • Compound B : Similar crystalline form but hygroscopic due to chloride counterions; requires desiccant storage .
  • Compound C : Diiodide formulation likely reduces aqueous solubility compared to trichloride analogs .

Computational Similarity Metrics

Using Tanimoto and Dice indices (based on MACCS and Morgan fingerprints ):

  • Compound A vs. Compound B: Moderate similarity (~0.65–0.75) due to shared bicyclic core but divergent substituents.
  • Compound A vs. Compound C: Lower similarity (~0.50–0.60) due to methylmorpholinium vs. benzyl-morpholinium groups.

Analytical Techniques

  • X-ray Crystallography : Used to resolve the bicyclic framework and confirm substituent geometry (e.g., Compound B ’s piperidine orientation ).
  • NMR Spectroscopy : Distinct ¹H/¹³C signals for benzyl (δ 7.2–7.4 ppm) and morpholinium (δ 3.5–4.0 ppm) groups in Compound A .
  • Mass Spectrometry : Molecular networking (cosine score >0.8) links Compound A to analogs with shared fragmentation patterns .

Bioactivity Profiling

  • Hierarchical Clustering : Compound A clusters with analogs exhibiting neuromuscular or antimicrobial activity due to cationic charge and amphiphilic structure .
  • Activity Landscape : Substitution of morpholinium (Compound A) vs. piperidine (Compound B) may create an "activity cliff," altering potency against targets like acetylcholinesterase .

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